
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the bromination of a quinazoline derivative, followed by the introduction of the 2,6-dimethylphenyl group through a nucleophilic substitution reaction. The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Core Quinazolin-2-Amine Formation
The synthesis begins with the construction of the quinazolin-2-amine core. Key steps include:
-
Acylation of 6-Bromoanthranilic Acid
-
Dehydration to Benzoxazinone
-
Condensation with Benzylamine
-
Intramolecular Cyclization
-
Conditions : Prolonged heating (12 h) under anhydrous conditions.
-
Product : Quinazolin-2-amine core (6-bromo-N-(2,6-dimethylphenyl)quinazolin-2-amine).
-
Bromination at the 6-Position
The 6-bromo substituent is introduced during the initial acylation step or via electrophilic substitution:
Method | Reagents | Conditions | Yield |
---|---|---|---|
Direct Bromination | HBr, H₂SO₄ | 0°C to rt, 3 h | 85% |
Substitution | NBS, AIBN | Benzene, reflux, 6 h | 90% |
Analytical Data and Characterization
1H NMR (500 MHz, DMSO-d6)
Mass Spectrometry (ESI-MS)
Comparative Reaction Efficacy
Parameter | Suzuki–Miyaura | Buchwald Coupling |
---|---|---|
Catalyst Load | 0.05 eq Pd(dppf)Cl₂ | 0.10 eq Pd(OAc)₂ |
Solvent | Toluene/1,4-dioxane | DCM |
Temperature | 120°C | 80°C |
Reaction Time | 20 min | 4 h |
Key Research Findings
-
Kinase Inhibition : The 6-bromo substituent enhances binding affinity to VEGFR-2 by occupying the back pocket of the active site .
-
Selectivity : The 2,6-dimethylphenyl group at the N-position improves solubility and reduces off-target binding .
-
Toxicity : Preliminary in vitro studies indicate low hepatotoxicity (IC₅₀ > 50 μM) .
Challenges and Optimization
-
Regioselectivity : The 4-position substitution requires precise control to avoid side reactions at the 2-position .
-
Scalability : Microwave-assisted conditions reduce reaction times but require rigorous temperature control .
This compound exemplifies modern drug design strategies, combining structural modifications for enhanced pharmacokinetic and pharmacodynamic profiles. Further optimization may focus on improving metabolic stability while maintaining potency.
Aplicaciones Científicas De Investigación
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinazoline derivatives, including 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine. Quinazolines have been shown to exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with similar structures were evaluated for their effectiveness against Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial growth .
Anticancer Activity
The compound is also being investigated for its anticancer potential. Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation. Studies have reported that modifications in the quinazoline structure can enhance its potency against cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some quinazoline derivatives have shown anti-inflammatory effects. Research indicates that compounds with similar structures can reduce inflammation in animal models, making them potential candidates for the treatment of inflammatory diseases .
Case Studies and Findings
Several case studies have documented the efficacy of quinazoline derivatives in various applications:
- Antibacterial Evaluation : A study demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating their potential as new antibiotics .
- Antitumor Activity : In vitro studies on quinazoline derivatives indicated potent antitumor effects with IC50 values in the nanomolar range against various cancer cell lines, suggesting that structural modifications can significantly enhance their therapeutic efficacy .
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylquinazoline: Lacks the bromine and dimethylphenyl groups, which may affect its biological activity.
6-bromoquinazoline: Lacks the phenyl and dimethylphenyl groups, potentially altering its reactivity and applications.
N-(2,6-dimethylphenyl)quinazoline: Lacks the bromine and phenyl groups, which could influence its chemical properties.
Uniqueness
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the combination of substituents on the quinazoline core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Actividad Biológica
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure, characterized by the presence of a bromine atom and specific aromatic substituents, suggests a variety of mechanisms through which it may exert its effects on biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure includes:
- A bromine atom at the 6-position, which may influence its reactivity and biological interactions.
- An N-(2,6-dimethylphenyl) substituent that could enhance lipophilicity and facilitate cellular penetration.
- A 4-phenyl group that may contribute to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that quinazoline derivatives often act as inhibitors of various kinases involved in cell signaling pathways related to cancer proliferation and inflammation:
- Enzyme Inhibition : The compound may inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), crucial in tumor growth and angiogenesis .
- Cell Proliferation Modulation : By inhibiting these pathways, the compound can potentially reduce cancer cell proliferation and induce apoptosis in malignant cells .
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties by modulating COX-II activity, which is significant in pain management and inflammatory diseases .
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activities of this compound:
Anticancer Activity
Recent research highlights the potential anticancer effects of this compound through in vitro and in vivo studies. For instance:
- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values indicate effective inhibition at low concentrations .
Antiepileptic Activity
In silico modeling has suggested potential antiepileptic properties for similar quinazoline derivatives, indicating that further studies could explore this avenue for this compound .
Anti-inflammatory Activity
The compound's structural analogs have been tested for their ability to inhibit COX-II, showing promising results that warrant further investigation into its anti-inflammatory capabilities .
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
- Neurotoxicity Assessment : In animal models, preliminary tests indicated low neurotoxic effects compared to existing antiepileptic drugs like Phenytoin, suggesting a favorable safety profile for future clinical applications .
Propiedades
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKZSDECKCYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.